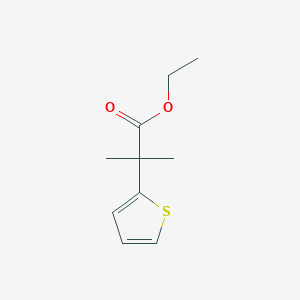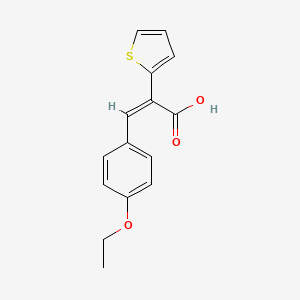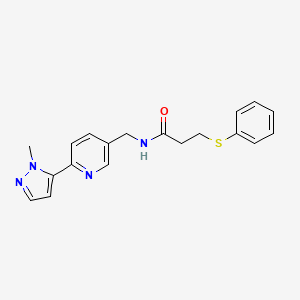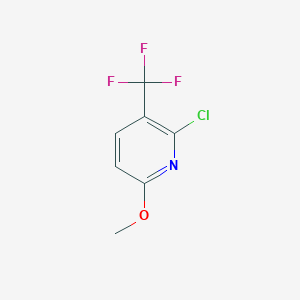
Ethyl 2-methyl-2-(thiophen-2-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-methyl-2-(thiophen-2-yl)propanoate is a chemical compound with the CAS Number: 666852-63-7 . It has a molecular weight of 198.29 and its IUPAC name is ethyl 2-methyl-2-(2-thienyl)propanoate . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for Ethyl 2-methyl-2-(thiophen-2-yl)propanoate is 1S/C10H14O2S/c1-4-12-9(11)10(2,3)8-6-5-7-13-8/h5-7H,4H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Wissenschaftliche Forschungsanwendungen
Electrochromic Properties and Conducting Polymers
Ethyl 2-methyl-2-(thiophen-2-yl)propanoate and its derivatives have been studied for their use in the development of conducting polymers. These polymers exhibit color changes and electronic transitions that are significant for electrochromic applications. For example, octanoic acid 2-thiophen-3-yl-ethyl ester, a related compound, has been synthesized and used to create polymers that change color between yellow and blue, demonstrating potential in electrochromic devices (Sacan et al., 2006).
Synthesis of Polyheterocyclic Compounds
In the field of organic synthesis, ethyl 2-methyl-2-(thiophen-2-yl)propanoate is utilized in the formation of polyheterocyclic compounds. A study demonstrated the use of this compound in the synthesis of complex structures like 1-(5-hydroxyfuran/thieno/pyrrolo[3,2-e]benzofuran-4-yl)ethanones, highlighting its role in creating functionally diverse molecular structures (Zhang et al., 2017).
Antimicrobial Applications
Several studies have explored the antimicrobial potential of thiophene derivatives, including those related to ethyl 2-methyl-2-(thiophen-2-yl)propanoate. These compounds have shown effectiveness against various bacterial strains and fungi, suggesting their potential in developing new antimicrobial agents. One example is the synthesis of ethyl 2-((1-hydroxynaphthalen-2-yl)methyleneamino)-5,6-dihydro-4H-cyclopenta[b]thiopehene-3-carboxylate and its examination for antibacterial activity (Altundas et al., 2010).
Applications in Cancer Research
Ethyl 2-methyl-2-(thiophen-2-yl)propanoate derivatives have been investigated for their antitumor activities. For instance, the synthesis of thiazolyl(hydrazonoethyl)thiazoles, derived from a building block structurally similar to ethyl 2-methyl-2-(thiophen-2-yl)propanoate, has shown promising results against breast cancer cells, indicating potential applications in cancer treatment (Mahmoud et al., 2021).
Crystal Structure Analysis
The crystal structures of compounds related to ethyl 2-methyl-2-(thiophen-2-yl)propanoate have been studied to understand their chemical properties better. These studies contribute to the field of material science and pharmaceuticals, where the structural understanding of such compounds is crucial (Nagaraju et al., 2018).
Safety And Hazards
Ethyl 2-methyl-2-(thiophen-2-yl)propanoate is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate potential hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Eigenschaften
IUPAC Name |
ethyl 2-methyl-2-thiophen-2-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S/c1-4-12-9(11)10(2,3)8-6-5-7-13-8/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSWEVAPDCNYQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-2-(thiophen-2-yl)propanoate | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)amine dihydrobromide](/img/structure/B2415803.png)

![Thieno[3,2-b]thiophene-2,5-dicarboxylic acid](/img/structure/B2415806.png)
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(5,6,7,8-tetrahydronaphthalen-2-yl)ethane-1-sulfonamido](/img/structure/B2415807.png)
![8-(2,5-dimethylphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2415809.png)
![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2415810.png)
![1-(4-Benzylpiperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2415811.png)

![5-isopropyl-2-methyl-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2415815.png)


![methyl 4-[4-(benzyloxy)phenyl]-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2415820.png)

![2-[(6-Tert-butylpyridazin-3-yl)amino]cyclobutan-1-ol](/img/structure/B2415823.png)